D-Isofloridoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Isofloridoside is synthesized through the condensation reaction of glycerol-3-phosphate and uridine diphosphate galactose . The reaction is catalyzed by specific enzymes, such as trehalose-6-phosphate synthase . The synthesis involves the formation of floridoside phosphate, which is subsequently dephosphorylated to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from marine red algae, particularly Laurencia undulata . The extraction process includes harvesting the algae, followed by solvent extraction and purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: D-Isofloridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Chemistry: D-Isofloridoside is used as a precursor in the synthesis of various bioactive polysaccharides .
Biology: In biological research, this compound is studied for its role in osmotic acclimation and stress response in red algae .
Medicine: this compound has shown potential in protecting human hepatoma cells from alcohol-induced oxidative stress . It also exhibits antiangiogenic properties, making it a candidate for cancer research .
Industry: The compound is explored for its use in functional foods due to its antioxidant properties .
Mechanism of Action
D-Isofloridoside exerts its effects by reducing intracellular reactive oxygen species and inhibiting oxidative stress and apoptotic processes . It binds to proteins such as superoxide dismutase, glutathione, and B-cell lymphoma-2, thereby modulating their activity . Additionally, it regulates the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, influencing angiogenesis .
Comparison with Similar Compounds
Floridoside: An isomer of D-Isofloridoside, also derived from red algae.
L-Isofloridoside: Another isomer with similar properties.
Trehalose: A disaccharide with similar stress response functions.
Uniqueness: this compound is unique due to its specific binding to proteins involved in oxidative stress and its significant antiangiogenic properties . Unlike its isomers, it has shown distinct effects in reducing alcohol-induced cytotoxicity in human hepatoma cells .
Properties
Molecular Formula |
C9H18O8 |
---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |
InChI Key |
NHJUPBDCSOGIKX-XIBIAKPJSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origin of Product |
United States |
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